

discovery and characterization of 2-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-methyl-1H-pyrrolo[3,2-b]pyridine

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An In-depth Technical Guide to 2-methyl-1H-pyrrolo[3,2-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-methyl-1H-pyrrolo[3,2-b]pyridine**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide synthesizes information on its discovery through the lens of its derivatives, proposes a viable synthetic pathway, and presents characterization data from closely related analogues. Furthermore, the documented biological activity of its derivatives, particularly as potent and selective inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), is detailed. This document aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrrolo[3,2-b]pyridine scaffolds in drug discovery and development.

Introduction

The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to indole and its ability to engage in various biological interactions. The strategic placement of a nitrogen atom in the six-membered

ring imparts unique physicochemical properties, influencing factors such as solubility, metabolic stability, and receptor binding affinity.

While the broader class of azaindoles has been extensively studied, specific data on the discovery and characterization of **2-methyl-1H-pyrrolo[3,2-b]pyridine** is not extensively documented in publicly accessible literature. Its significance, however, can be inferred from the growing body of research on its derivatives. Notably, derivatives of the 1H-pyrrolo[3,2-b]pyridine core have been investigated as potent inhibitors of various enzymes, highlighting the therapeutic potential of this scaffold.

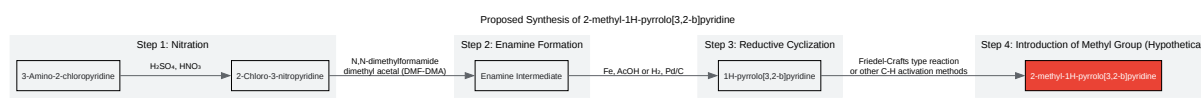
This guide focuses on consolidating the available information to provide a detailed technical overview of **2-methyl-1H-pyrrolo[3,2-b]pyridine**, with a particular emphasis on its synthesis, characterization (through analogues), and the biological activity of its derivatives.

Synthesis and Discovery

The "discovery" of **2-methyl-1H-pyrrolo[3,2-b]pyridine** is not marked by a singular, seminal publication. Instead, its existence and methods for its synthesis are extensions of the broader exploration of the 1H-pyrrolo[3,2-b]pyridine ring system. The commercial availability of derivatives such as **2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid** suggests that the parent compound is synthetically accessible.

Proposed Synthetic Pathway

A plausible and commonly employed strategy for the synthesis of the 1H-pyrrolo[3,2-b]pyridine core involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. One such established method is the Batcho-Leimgruber indole synthesis. A proposed adaptation of this method for the synthesis of **2-methyl-1H-pyrrolo[3,2-b]pyridine** is outlined below.



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A proposed synthetic route to **2-methyl-1H-pyrrolo[3,2-b]pyridine**.

An alternative and more direct approach would involve starting with a pyridine derivative that already contains the precursor for the 2-methyl group of the pyrrole ring.

Experimental Protocols (General Procedures for Derivatives)

While a specific protocol for the parent compound is not available, the synthesis of a key derivative, Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, has been described and provides insight into the construction of this ring system.

Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate^[1]

- Reaction: Transesterification
- Starting Material: 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester
- Reagents: Methanol (MeOH), Potassium Carbonate (K₂CO₃)
- Procedure:
 - To a solution of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester in methanol, potassium carbonate is added.
 - The suspension is heated and stirred.
 - The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is concentrated under reduced pressure.
- Water is added to the residue, and the mixture is stirred.
- The resulting solid product is collected by filtration and dried.

This protocol demonstrates a common transformation on the 1H-pyrrolo[3,2-b]pyridine scaffold. The synthesis of the initial ethyl ester would likely follow a similar multi-step sequence as proposed in the diagram above, starting from a suitable pyridine derivative.

Physicochemical Characterization

Detailed spectroscopic data for **2-methyl-1H-pyrrolo[3,2-b]pyridine** is not readily available in the public domain. However, data for closely related derivatives can provide valuable insights into the expected spectral characteristics of the core structure.

Spectroscopic Data of 1H-pyrrolo[3,2-c]pyridine Derivatives

The following tables summarize the NMR and mass spectrometry data for representative 1H-pyrrolo[3,2-c]pyridine derivatives, which share a similar bicyclic core and can be used for comparative purposes.

Table 1: ¹H and ¹³C NMR Data for Selected 1H-pyrrolo[3,2-c]pyridine Derivatives[2][3]

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine	9.10 (s, 1H), 8.08-7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J=7.7 Hz, 2H), 7.41-7.34 (m, 2H), 6.80 (d, J=3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)	154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine	9.08 (s, 1H), 7.50 (s, 1H), 7.43 (d, J=6.7 Hz, 1H), 7.39 (d, J=3.3 Hz, 1H), 7.28 (t, J=3.8 Hz, 2H), 7.26-7.24 (m, 1H), 6.82 (d, J=3.2 Hz, 1H), 6.69 (s, 2H), 3.91 (s, 3H), 3.89 (s, 6H), 2.40 (s, 3H)	157.84, 154.00, 151.97, 142.93, 140.46, 137.45, 135.91, 134.21, 130.65, 129.99, 129.81, 127.88, 125.80, 124.28, 105.81, 102.76, 102.32, 61.02, 56.38, 20.49
6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine	9.09 (s, 1H), 7.96 (d, J=11.1 Hz, 2H), 7.76 (s, 1H), 7.72-7.68 (m, 1H), 7.39 (d, J=3.3 Hz, 1H), 7.19 (d, J=7.5 Hz, 1H), 6.80 (d, J=3.9 Hz, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H), 2.42 (s, 3H)	159.03, 154.09, 149.85, 142.82, 141.24, 138.54, 135.71, 134.01, 132.53, 131.76, 130.48, 129.24, 127.70, 124.73, 103.04, 102.77, 102.47, 61.06, 56.44, 21.53

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Selected 1H-pyrrolo[3,2-c]pyridine Derivatives^{[2][3]}

Compound	Molecular Formula	Calculated [M+H] ⁺	Found [M+H] ⁺
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine	C ₂₂ H ₂₀ N ₂ O ₃	361.1552	361.1556
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine	C ₂₃ H ₂₂ N ₂ O ₃	375.1709	375.1707
6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine	C ₂₃ H ₂₂ N ₂ O ₃	375.1709	375.1709

For **2-methyl-1H-pyrrolo[3,2-b]pyridine**, one would expect characteristic signals for the methyl group in the ¹H NMR spectrum, likely in the range of 2.3-2.6 ppm, and signals for the aromatic protons of the pyrrole and pyridine rings. The mass spectrum would show a molecular ion peak corresponding to its molecular weight.

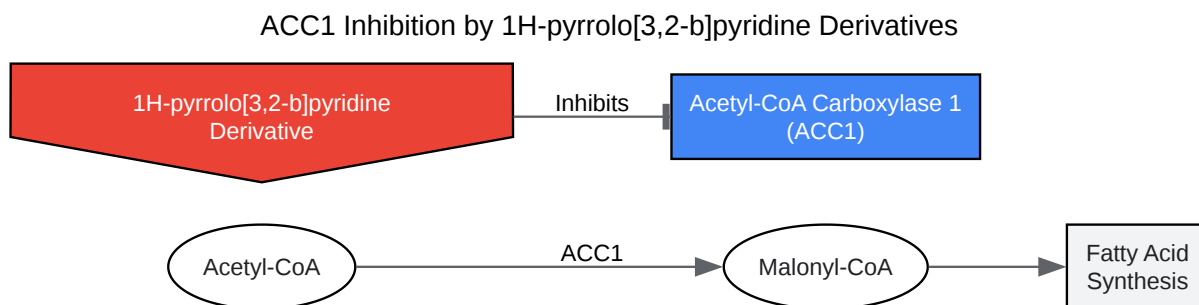
Biological Activity and Signaling Pathways

While the biological activity of **2-methyl-1H-pyrrolo[3,2-b]pyridine** has not been specifically reported, a derivative, 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, has been identified as a potent inhibitor of Acetyl-CoA Carboxylase 1 (ACC1).^[4]

Inhibition of Acetyl-CoA Carboxylase 1 (ACC1)

ACC1 is a key enzyme in the fatty acid synthesis pathway, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. Inhibition of ACC1 is a promising therapeutic strategy for metabolic diseases and certain types of cancer that exhibit de novo lipogenesis.

A study on novel ACC1 inhibitors identified a 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as a potent inhibitor.^[4] Although this compound presented some initial challenges regarding its physicochemical and pharmacokinetic properties, further optimization of the 1H-pyrrolo[3,2-b]pyridine scaffold led to the discovery of a 1-isopropyl derivative with improved bioavailability.^[4] Oral administration of this optimized compound significantly reduced the concentration of malonyl-CoA in xenograft tumors, demonstrating in vivo target engagement.^[4]



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Mechanism of ACC1 inhibition by 1H-pyrrolo[3,2-b]pyridine derivatives.

This discovery underscores the potential of the **2-methyl-1H-pyrrolo[3,2-b]pyridine** scaffold as a starting point for the design of novel therapeutics targeting ACC1 and other enzymes.

Conclusion

2-methyl-1H-pyrrolo[3,2-b]pyridine represents a valuable, yet underexplored, chemical entity. While direct and comprehensive data on its discovery and characterization are limited, this guide provides a consolidated overview based on available information for its derivatives and the broader class of 1H-pyrrolo[3,2-b]pyridines. The proposed synthetic strategies and the documented potent biological activity of its derivatives as ACC1 inhibitors highlight the significant potential of this scaffold in drug discovery. Further research into the synthesis, characterization, and biological evaluation of **2-methyl-1H-pyrrolo[3,2-b]pyridine** and its analogues is warranted to fully elucidate their therapeutic utility. This guide serves as a foundational resource to stimulate and support these future research endeavors.

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- To cite this document: BenchChem. [discovery and characterization of 2-methyl-1H-pyrrolo[3,2-b]pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126959#discovery-and-characterization-of-2-methyl-1h-pyrrolo-3-2-b-pyridine]

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